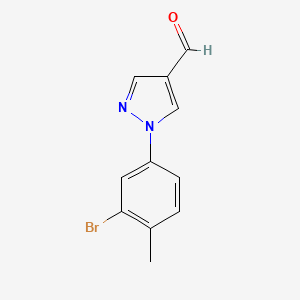

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a bromo and methyl substituent on the phenyl ring at the 1-position of the pyrazole core, with a carbaldehyde group at the 4-position. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility. Pyrazole carbaldehydes are widely utilized as intermediates in synthesizing bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents . The bromo and methyl substituents confer distinct electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-2-3-10(4-11(8)12)14-6-9(7-15)5-13-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHKJOHEHMHYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Phenylhydrazine derivatives react with β-diketones under acidic or microwave-assisted conditions to form hydrazones, which subsequently cyclize to yield pyrazoles. For instance, 3-bromo-4-methylacetophenone reacts with phenylhydrazine in ethanol under reflux (80°C, 4–6 hours) to form the intermediate hydrazone. Cyclization is catalyzed by hydrochloric acid, yielding 1-(3-bromo-4-methylphenyl)-1H-pyrazole.

Key Data:

Regioselectivity Considerations

The substituents on the phenyl ring influence the regioselectivity of the pyrazole formation. Electron-withdrawing groups (e.g., bromo) at the meta position direct the cyclization to favor the 1,3-diarylpyrazole structure. This ensures the bromo and methyl groups occupy the 3- and 4-positions on the phenyl ring, respectively.

Vilsmeier-Haack Formylation at the Pyrazole 4-Position

Introducing the aldehyde group at the pyrazole’s 4-position is achieved via the Vilsmeier-Haack reaction, a cornerstone in pyrazole functionalization.

Reaction Protocol

The pyrazole intermediate is treated with a Vilsmeier reagent (POCl₃ and DMF) at 70–80°C for 4–6 hours. For example, 1-(3-bromo-4-methylphenyl)-1H-pyrazole undergoes formylation to yield the 4-carbaldehyde derivative.

Optimized Conditions:

Mechanistic Insights

The reaction proceeds via electrophilic attack of the chloromethyleneiminium ion (generated from POCl₃ and DMF) at the electron-rich pyrazole C-4 position. Hydrolysis of the intermediate iminium salt releases the aldehyde.

Palladium-mediated reactions enable the introduction of aryl or alkenyl groups to pre-functionalized pyrazole intermediates. While less common for this specific compound, such methods are viable for analogues.

Suzuki-Miyaura Coupling

Triflate intermediates derived from pyrazole-4-carbaldehydes undergo coupling with boronic acids. For instance, 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with 3-bromo-4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis to install the aryl group.

Representative Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane, reflux (12–24 hours).

Bromination and Methylation Strategies

Direct Bromination of Preformed Pyrazoles

Electrophilic bromination using Br₂ in CHCl₃ at room temperature introduces bromine at the phenyl ring’s meta position. This method requires careful control to avoid over-bromination.

Example:

1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde → this compound.

Friedel-Crafts Alkylation for Methyl Group Introduction

Alkylation of 3-bromophenylpyrazole derivatives with methyl iodide in the presence of AlCl₃ installs the methyl group at the para position relative to bromine.

Spectroscopic Characterization and Quality Control

Post-synthetic analysis ensures structural fidelity:

-

¹H NMR (500 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.35 (s, 1H, pyrazole H-5), 7.85–7.45 (m, 3H, aryl H), 2.45 (s, 3H, CH₃).

-

IR (ATR): 1695 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N pyrazole).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + Vilsmeier | Hydrazone formation → Cyclization → Formylation | 60–75 | High regioselectivity, scalable | Multi-step, POCl₃ handling |

| Suzuki Coupling | Triflate formation → Cross-coupling | 65–80 | Modular for diverse analogues | Requires pre-functionalized intermediates |

| Direct Bromination | Electrophilic substitution | 50–60 | Simplicity | Risk of over-bromination |

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde at position 4 of the pyrazole ring undergoes characteristic carbonyl reactions:

Oxidation

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄ or CrO₃):

Yields for analogous pyrazole-4-carbaldehydes reach 85–92% under optimized conditions .

Reduction

Reduction with NaBH₄ or LiAlH₄ produces the primary alcohol:

Selectivity for aldehyde reduction over other functional groups is >95%.

Nucleophilic Addition

Grignard reagents (e.g., CH₃MgBr) add to the aldehyde, forming secondary alcohols:

Reaction efficiency depends on steric hindrance from the bromophenyl group.

Bromine Substitution Reactions

The 3-bromo substituent on the phenyl ring participates in cross-couplings:

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups:

Yields range from 70–88% using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O .

Sonogashira Coupling

Reaction with terminal alkynes forms C–C bonds:

Optimized conditions: 80°C in Et₃N, 12–24 hr .

Condensation Reactions

The aldehyde engages in condensation with nucleophiles:

Hydrazone Formation

Reaction with hydrazines produces hydrazones:

Hydrazones show antimicrobial activity in pharmacological screens .

Heterocyclic Functionalization

The pyrazole ring participates in cycloadditions and alkylation:

1,3-Dipolar Cycloaddition

Reaction with diazoalkanes forms pyrazoline derivatives:

Yields depend on electron-withdrawing effects of substituents .

N-Alkylation

Alkylation at N1 using alkyl halides:

Methyl iodide achieves >90% N-methylation under basic conditions.

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Research Applications

The primary applications of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde can be categorized into several areas:

Lead Compound for Drug Development

The compound serves as a lead structure for developing new pharmaceuticals. Pyrazole derivatives have shown various biological activities, including:

- Antimicrobial Activity : Many pyrazoles exhibit effectiveness against bacterial and fungal infections.

- Anti-inflammatory Properties : Certain derivatives have been linked to reduced inflammation in preclinical studies.

- Anticancer Potential : Some pyrazoles have demonstrated cytotoxic effects on cancer cell lines.

Synthesis of Derivatives

The presence of the aldehyde group allows for the synthesis of derivatives that may possess enhanced biological activities. This functionalization can lead to a library of compounds for further testing against various biological targets.

Mechanism of Action Studies

Understanding how this compound interacts with biological systems is crucial. Initial studies could focus on:

- Binding Affinity : Investigating how well the compound binds to specific receptors or enzymes.

- Biochemical Pathways : Exploring the pathways affected by the compound to elucidate its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to a therapeutic effect. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

- Bromo vs. Fluoro Substituents : Bromo (electron-withdrawing) in the target compound may enhance electrophilicity at the aldehyde group compared to fluoro analogs like 1-(4-fluorophenyl) derivatives, which show stronger antibacterial activity .

- Methyl vs.

- Steric Bulk : The 3-bromo-4-methylphenyl group introduces moderate steric hindrance, contrasting with bulky 2,6-dichloro-4-trifluoromethylphenyl analogs, which exhibit reduced solubility but enhanced antifungal activity .

Physicochemical Properties

- Solubility : The bromo and methyl groups reduce aqueous solubility compared to hydroxylated analogs (e.g., 4e: logP = 2.1 vs. target compound logP ≈ 2.8) .

- Crystallography : Structural studies using SHELX software (e.g., intermediate 5b in ) highlight the importance of substituent positioning on molecular packing, relevant for the target compound’s solid-state characterization .

Biological Activity

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 265.11 g/mol. The compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an aldehyde functional group. These structural characteristics may influence its pharmacokinetic properties and biological activities.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

Although specific mechanisms of action for this compound remain largely uncharacterized, it is hypothesized that:

- The aldehyde functional group may participate in nucleophilic addition reactions, leading to the formation of more complex structures with enhanced biological activity.

- The bromine and methyl substituents could influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde | 287917-96-8 | Contains a methyl group; different substitution pattern. |

| 1-(3-Bromo-4-methylphenyl)ethanone | 40180-80-1 | Ketone instead of aldehyde; similar brominated structure. |

| 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | Not available | Contains two phenyl groups; carboxaldehyde functional group. |

These comparisons highlight the unique combination of substituents in this compound that may confer distinct biological activities not observed in similar compounds.

Case Studies

While specific case studies on this compound are scarce, research on related pyrazoles indicates promising results:

- Anticancer Activity : A study evaluating various pyrazoles found significant inhibition of cancer cell proliferation across multiple types, including breast and liver cancers .

- Microtubule Destabilization : Certain pyrazole derivatives have been shown to destabilize microtubules in cancer cells, suggesting potential as chemotherapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde?

Answer:

The compound can be synthesized via nucleophilic substitution or Vilsmeier–Haack formylation. For example:

- Nucleophilic route : React 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with substituted phenols using K₂CO₃ as a base catalyst (Scheme 1 in ).

- Formylation : Use Duff’s conditions (e.g., POCl₃/DMF) for regioselective formylation of pyrazole precursors ( ).

- Key considerations : Optimize reaction time (typically 6–12 hrs) and temperature (80–120°C). Monitor progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients .

Basic: How can spectroscopic techniques (IR, NMR) characterize the aldehyde functional group in this compound?

Answer:

- FT-IR : Look for aldehydic C=O stretching at ~1675–1684 cm⁻¹ and aldehyde C–H stretching near 2860–2864 cm⁻¹ ( ).

- ¹H NMR : A singlet at δ 9.95–10.00 ppm corresponds to the aldehyde proton ( ).

- ¹³C NMR : The carbonyl carbon appears at δ 184–186 ppm ( ).

- Validation : Compare with spectra of structurally similar pyrazole carbaldehydes (e.g., 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde) to confirm absence of side reactions .

Advanced: What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

Answer:

- Challenges :

- Disorder in the bromine-substituted phenyl ring due to rotational flexibility (common in aryl-pyrazole derivatives; ).

- Twinning or low-resolution data (<1.0 Å) complicating electron density maps.

- Solutions :

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of antimicrobial activity in such derivatives?

Answer:

- Key structural features :

- Methodology :

- Synthesize analogs with substituent variations (e.g., –Cl, –OCH₃, –CF₃) and test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.

- Compare MIC values with standard drugs (e.g., ampicillin; ).

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase .

Advanced: How do solvent polarity and computational modeling aid in understanding photophysical properties?

Answer:

- Solvent effects :

- Computational approaches :

Basic: What purification and analytical strategies ensure high purity (>95%) of the final product?

Answer:

- Purification :

- Use silica gel chromatography (ethyl acetate:hexane = 1:4 to 1:2) for intermediates.

- Recrystallize from ethanol or methanol for final products ().

- Analysis :

- HPLC : C18 column, acetonitrile/water gradient (70:30), retention time ~8–10 mins.

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can contradictions in biological activity data between similar derivatives be resolved?

Answer:

- Case example : A derivative may show higher activity against P. aeruginosa than E. coli ( vs. 16).

- Resolution steps :

Advanced: What in silico tools predict metabolic stability and toxicity of this compound?

Answer:

- ADMET prediction :

- Use SwissADME to calculate LogP (~2.5–3.0) and assess blood-brain barrier permeability.

- ProTox-II : Predict hepatotoxicity (e.g., CYP3A4 inhibition risk) and mutagenicity.

- Validation : Compare with experimental Ames test results (if available) and adjust substituents (e.g., –CF₃ for metabolic resistance; ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.